molecular formula C9H11ClN2 B11908309 (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine CAS No. 1060811-84-8

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B11908309
CAS No.: 1060811-84-8
M. Wt: 182.65 g/mol
InChI Key: YZNUBCNBWKBCQQ-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a chloropyridine ring attached to a cyclopropyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Chloropyridine Ring: The chloropyridine ring is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the cyclopropyl group.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloropyridine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Chloropyridin-3-YL)cyclopropyl)amine
  • (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol
  • (1-(6-Chloropyridin-3-YL)cyclopropyl)carboxylic acid

Uniqueness

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine is unique due to its specific combination of a chloropyridine ring, a cyclopropyl group, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1060811-84-8

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

[1-(6-chloropyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2

InChI Key

YZNUBCNBWKBCQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CN=C(C=C2)Cl

Origin of Product

United States

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